molecular formula C12H6O3 B045246 1,8-Naphthalic anhydride CAS No. 81-84-5

1,8-Naphthalic anhydride

Cat. No.: B045246
CAS No.: 81-84-5
M. Wt: 198.17 g/mol
InChI Key: GRSMWKLPSNHDHA-UHFFFAOYSA-N
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Description

1,8-Naphthalic anhydride (C₁₂H₆O₃) is a polycyclic aromatic compound characterized by two fused benzene rings and an anhydride functional group. It serves as a versatile precursor in organic synthesis, particularly for generating naphthalimide derivatives, which are widely used in pharmaceuticals, fluorescent probes, and materials science.

Preparation Methods

1,8-Naphthalic anhydride is typically prepared by the aerobic oxidation of acenaphthene . The reaction involves the use of oxygen or air as the oxidizing agent, often in the presence of a catalyst. Industrial production methods may vary, but the general approach involves similar oxidation processes.

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Applications

1,8-NA serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential as anticancer agents and nonsteroidal anti-inflammatory drugs (NSAIDs). Notably:

  • Naphthalimide Derivatives : These compounds, synthesized from 1,8-NA, have shown promising anticancer activities. For instance, naphthalimide analogues have been reported to exhibit significant cytotoxic effects against various cancer cell lines .
  • Molecular Docking Studies : Research indicates that derivatives of 1,8-NA can bind effectively to biological targets, enhancing their therapeutic efficacy .

Material Science Applications

In materials science, this compound is utilized primarily as a cross-linking agent in polymer formulations. Its applications include:

  • Epoxy Resins : It enhances mechanical strength, heat resistance, and chemical stability when used in epoxy resins. This property makes it valuable for coatings, adhesives, and electrical insulators .
  • Shape Memory Polymers : The compound can undergo Diels-Alder reactions to create shape memory polymers that respond to environmental stimuli .

Dye and Pigment Production

This compound plays a pivotal role in the dye industry:

  • Dye Synthesis : It acts as a building block for producing high-performance colorants such as vat dyes and acid dyes. These dyes are essential for textiles and printing inks due to their vibrant colors and stability .
  • Optical Brighteners : The compound is also used to synthesize optical brighteners that improve the appearance of fabrics by enhancing their brightness under UV light .

Case Study 1: Anticancer Activity of Naphthalimide Derivatives

A study investigated the cytotoxic effects of naphthalimide derivatives synthesized from this compound on several cancer cell lines. The results indicated that these derivatives exhibited significant antiproliferative activity with IC50 values ranging from nanomolar to micromolar concentrations.

Case Study 2: Development of High-Performance Polymers

Research focused on incorporating this compound into epoxy resin formulations demonstrated improved thermal stability and mechanical properties. These enhancements make the resulting materials suitable for demanding applications in aerospace and automotive industries.

Summary Table of Applications

Application AreaSpecific UseBenefits
PharmaceuticalsSynthesis of anticancer agentsEnhanced therapeutic efficacy
Material ScienceCross-linking agent for epoxy resinsImproved mechanical strength and heat resistance
Dye ProductionBuilding block for vat dyes and optical brightenersVivid colors and stability
Polymer ChemistryShape memory polymersResponsive to environmental stimuli

Comparison with Similar Compounds

The following table and analysis compare 1,8-naphthalic anhydride with structurally or functionally related compounds, focusing on synthesis, properties, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Structure Synthesis Route Key Properties Applications References
This compound Two fused benzene rings with anhydride group Oxidation of acenaphthylene High thermal stability; emission at 329–371 nm (UV); forms naphthalimides via amine reactions Drug candidates, environmental markers, AIE materials [3, 6, 7, 11, 16, 18]
1,8-Naphthalimide Anhydride replaced with imide ring Reaction of this compound with amines Strong fluorescence (λem ~450–550 nm); intersystem crossing dominates excited-state decay Fluorescent probes, optoelectronics [6, 15]
9,10-Anthraquinone Linear tricyclic aromatic with ketone groups PAH oxidation via O₃ or NO₃ Photostable; redox-active; absorbs at 250–330 nm Dyes, catalysts, battery materials [3]
1-Nitropyrene (1-NP) Pyrene with nitro substituent High-temperature combustion of fossil fuels Mutagenic; stable N-PAH; λex/em = 240/400 nm Diesel exhaust tracer [3]
4-Nitro-1,8-naphthalic Anhydride Nitro-substituted derivative Nitration of this compound Enhanced electron deficiency; reacts with amines for fluorescent dyes Antibacterial agents, sensors [15, 20, 21]

Key Comparative Insights

Electronic Properties :

  • This compound exhibits a ππ* excited state with dual decay pathways (internal conversion and intersystem crossing), while 1,8-naphthalimide’s excited states are dominated by intersystem crossing, enhancing its utility in fluorescence .
  • Substitution with electron-withdrawing groups (e.g., nitro in 4-nitro-1,8-naphthalic anhydride) red-shifts absorption and emission, improving photodynamic efficacy .

Reactivity and Functionalization: The anhydride group in this compound allows facile synthesis of carboranyl and triazole derivatives via click chemistry, enhancing antitumor activity . 9,10-Anthraquinone’s ketone groups enable redox reactions, making it suitable for energy storage applications, unlike the anhydride’s nucleophilic reactivity .

Environmental Impact :

  • This compound and 1-NP are both combustion byproducts, but 1-NP is a direct emission marker for diesel exhaust, whereas the anhydride is linked to biomass burning .

1,8-Naphthalimide derivatives exhibit lower toxicity but superior fluorescence quantum yields (~0.8), ideal for bioimaging .

Research Findings and Data Highlights

  • Antitumor Activity: 3-Carboranyl-1,8-naphthalimide derivatives demonstrated IC₅₀ values of 2.5–8.7 µM against lung cancer cells (A549), outperforming non-boronated analogs .
  • Photophysical Properties : this compound’s fluorescence lifetime (τ = 4.2 ns) is shorter than 1,8-naphthalimide (τ = 8.5 ns), reflecting differences in excited-state dynamics .
  • Environmental Stability : this compound degrades to naphthalene-1,8-dicarboxylic acid under acidic conditions, complicating its detection in environmental samples .

Biological Activity

1,8-Naphthalic anhydride (NA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, including its mechanisms of action, synthesis of derivatives, and case studies highlighting its applications.

This compound is an organic compound with the formula C12H6O3C_{12}H_6O_3. It serves as a precursor for various derivatives that exhibit significant biological activities. The synthesis typically involves the oxidation of acenaphthylene or similar compounds to yield this compound, which can then be further modified to create various naphthalimide derivatives .

Antitumor Activity

Recent studies have demonstrated that 1,8-naphthalimide derivatives possess potent antitumor properties. For instance, a series of novel 1,8-naphthalimide-linked 1,2,3-triazole compounds were synthesized and evaluated for their anti-lung cancer activity. One particular derivative exhibited a significant inhibitory effect on H1975 lung cancer cells, indicating potential for further development in cancer therapeutics .

Inhibition of Dynamin

1,8-Naphthalimide derivatives have been investigated for their ability to inhibit dynamin (dynI), a GTPase involved in endocytosis. A study reported that specific naphthalimide analogues showed varying degrees of inhibition against dynI, with IC50 values ranging from not active to significant inhibition at concentrations up to 300 µM. The most effective compounds were found to interact favorably within the GTP binding pocket of dynI, suggesting a targeted mechanism of action .

CompoundDynI IC50 (µM)Activity Level
6NANot Active
9193 ± 37Active
1194Active
2319.1Highly Active
2918.5Highly Active

Toxicological Effects

The compound has also been studied for its toxicological effects on microbial systems. Research indicated that this compound enhances the toxic effects of certain fungicides on Azospirillum brasilense cells. This suggests that while it may have beneficial applications in certain contexts, its use must be carefully managed due to potential toxicity .

Case Studies

Case Study: Antitumor Activity Evaluation
In a study focused on lung cancer treatment, several naphthalimide derivatives were synthesized from this compound. The derivatives were tested against various lung cancer cell lines, revealing that certain modifications significantly enhanced their cytotoxicity compared to the parent compound. The findings support the hypothesis that structural variations can lead to improved therapeutic efficacy .

Case Study: Environmental Impact Assessment
Another investigation assessed the environmental impact of this compound as a herbicide antidote. The study demonstrated that it significantly reduced phytotoxicity when applied alongside other herbicides in agricultural settings. This dual role as both a herbicide antidote and a potential environmental contaminant underscores the need for comprehensive risk assessments in agricultural applications .

Q & A

Basic Research Questions

Q. What are the foundational synthesis routes for 1,8-naphthalic anhydride and its derivatives?

The compound is commonly synthesized via a three-step process starting from acenaphthene: nitration, oxidation, and reduction. Nitration introduces nitro groups, oxidation converts intermediates into anhydrides, and reduction yields amino derivatives like 4-amino-1,8-naphthalic anhydride. Key parameters include temperature control during nitration (yields up to 92.16%) and optimization of oxidant quantity (e.g., HNO₃) during oxidation (yields ~59.49%) . Derivatives are synthesized via condensation reactions with amines or amino acids, often using DMSO as a solvent .

Q. What characterization techniques are critical for confirming the structure of this compound derivatives?

Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS-ESI) are standard for structural validation. For example, ¹H-NMR confirms substitution patterns, while MS-ESI identifies molecular ions (e.g., [M+H]⁺ peaks). Purity is assessed via HPLC (>98% area%) and melting point determination (e.g., 274°C for the anhydride) .

Q. How are fluorescent probes designed using this compound?

Fluorescent derivatives are synthesized by introducing electron-donating groups (e.g., amino or alkylamino substituents) to the naphthalene ring. These modifications enhance π→π* transitions, resulting in strong fluorescence (quantum yields up to 0.8 in ethanol). For example, 4-amino derivatives are linked to thiophene or imidazole moieties for metal ion detection .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

A single-variable optimization approach is recommended. For nitration, temperature control (e.g., 0–5°C) minimizes side reactions. In oxidation, reflux time and post-treatment (e.g., gradient elution with dichloromethane:methanol) enhance purity. Reduction steps benefit from stoichiometric adjustments (e.g., absolute ethanol and HCl ratios), achieving yields up to 77.47% .

Q. What challenges arise in interpreting the photophysical properties of this compound derivatives?

The compound exhibits complex excited-state dynamics due to interactions between ππ* and nπ* states. For instance, the S₁(ππ*) state borrows intensity from the "dark" 1B₁(nπ*) state via vibronic coupling, complicating spectral interpretation. Computational modeling (e.g., TD-DFT) and supersonic jet spectroscopy are critical for resolving these interactions .

Q. How can environmental monitoring track this compound as a PAH oxidation product?

Liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) is used to identify the compound in environmental matrices. Diagnostic fragmentation ions (e.g., [M–H]⁻=229) and retention time matching (tR=5.6 min) confirm its presence. Acidic extraction may dehydrate naphthalene-1,8-dicarboxylic acid into the anhydride .

Q. What strategies resolve structural ambiguities in derivatives with similar substituents?

Isotopic labeling (e.g., ¹⁵N) and 2D-NMR techniques (e.g., HSQC, HMBC) differentiate substituent positions. For example, NOESY correlations distinguish between para- and meta-substituted amino groups in naphthalimide derivatives .

Q. How do substituents influence fluorescence quenching in complex matrices?

Electron-withdrawing groups (e.g., bromine) reduce fluorescence by promoting intersystem crossing to triplet states. Conversely, alkylamino groups enhance emission via intramolecular charge transfer (ICT). Solvent polarity and pH (e.g., HEPES buffer) further modulate Stokes shifts .

Q. What computational methods model the electronic transitions of this compound?

Time-dependent density functional theory (TD-DFT) predicts vertical excitation energies and spin-orbit coupling between singlet and triplet states. For instance, the 3B₁(nπ*) state lies below the S₁(ππ*) state in naphthalimide derivatives, favoring intersystem crossing .

Q. How is purity assessed for lab-scale batches, and what standards apply?

Purity is validated using HPLC (≥98% area%), supported by melting point consistency (YB/T 5098-2007). Industrial standards (e.g., YB/T 5096-2007) specify anhydride content via titration or spectroscopic methods. Impurity profiling requires GC-MS or IR spectroscopy .

Properties

IUPAC Name

3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
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InChI

InChI=1S/C12H6O3/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(14)15-11/h1-6H
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InChI Key

GRSMWKLPSNHDHA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC=C2
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Molecular Formula

C12H6O3
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DSSTOX Substance ID

DTXSID4026505
Record name 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione
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Molecular Weight

198.17 g/mol
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Physical Description

Dry Powder, Light tan solid; [HSDB] Tan powder; Decomposed by water; [MSDSonline]
Record name 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione
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Flash Point

272 °C, 272 degree C (open cup)
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Solubility

Slightly sol in acetic acid; very soluble in ether and alcohol., Practically insoluble in water
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Vapor Pressure

0.00000041 [mmHg]
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Color/Form

Light tan crystalline solid, Needles in alcohol

CAS No.

81-84-5, 34314-32-4
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Melting Point

273-274 °C
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Synthesis routes and methods

Procedure details

The following morning thin-layer chromatography showed only a trace presence of the dibromonaphthalic anhydride. The reaction mixture was cooled to room temperature followed by the addition of 350 ml of ether. The triethylamine hydrobromide byproduct was removed by filtration. The filtrate was concentrated on the rotary evaporator, to give the diphenylethynyl derivative of the 1,8-naphthalic anhydride.
Name
dibromonaphthalic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

1,8-Naphthalic anhydride
1,8-Naphthalic anhydride
1,8-Naphthalic anhydride
1,8-Naphthalic anhydride
1,8-Naphthalic anhydride
1,8-Naphthalic anhydride

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